5,8-Dibromobenzo[c]phenanthrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,8-dibromobenzo[c]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-16-9-11-10-17(20)13-6-2-4-8-15(13)18(11)14-7-3-1-5-12(14)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVEJSWEFNBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,8 Dibromobenzo C Phenanthrene
Retrosynthetic Strategies and Precursor Synthesis
Retrosynthetic analysis of 5,8-Dibromobenzo[c]phenanthrene involves disconnecting the polycyclic framework into more readily available precursors. The core structure of benzo[c]phenanthrene (B127203), a four-ring system, can be assembled through various strategies. wikipedia.orgnist.gov
Classical approaches to the phenanthrene (B1679779) core, which can be adapted for its benzo derivative, include the Haworth synthesis and the Bardhan-Sengupta synthesis. quimicaorganica.org The Haworth method typically involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with an anhydride, followed by reduction and cyclization, though it can suffer from a lack of regioselectivity in the final cyclization step. quimicaorganica.org The Bardhan-Sengupta synthesis offers a more regiospecific alternative, avoiding traditional Friedel-Crafts alkylation and thus preventing the formation of isomers. quimicaorganica.org
More contemporary strategies leverage modern coupling reactions. A plausible retrosynthetic disconnection of the benzo[c]phenanthrene core points to precursors suitable for palladium-catalyzed reactions like the Heck or Suzuki coupling. quimicaorganica.orgresearchgate.net For instance, a new benzo[c]phenanthrene ketone has been synthesized via a Heck coupling followed by an oxidative photocyclization. researchgate.net Another advanced approach involves the one- or two-directional benzannulation of (ortho-allylaryl)trichloroacetates, which allows for a regiospecific synthesis of halogenated PAHs. researchgate.net
A common retrosynthetic strategy for the benzo[c]phenanthrene skeleton is illustrated below:
Figure 1: A simplified retrosynthetic approach for the benzo[c]phenanthrene core, highlighting key disconnections that lead to biphenyl (B1667301) and naphthalene-based precursors. This strategy is amenable to construction via metal-catalyzed cross-coupling reactions.
Direct Bromination Protocols and Regioselectivity Control
Introducing bromine atoms onto the pre-formed benzo[c]phenanthrene skeleton is a direct approach. However, achieving the specific 5,8-disubstitution pattern requires careful control of regioselectivity, as the different positions on the aromatic core exhibit varied reactivity.
Electrophilic aromatic substitution is a fundamental method for halogenating arenes. For benzo[c]phenanthrene, the positions of electrophilic attack are not all equivalent. Theoretical calculations and experimental studies, such as protiodetritiation, have been used to determine the relative reactivity of each position. nih.govrsc.org The order of positional reactivity is generally dictated by the stability of the corresponding arenium ion intermediate (also known as a σ-complex). mdpi.comresearchgate.net
Studies on the electrophilic substitution of benzo[c]phenanthrene show that the molecule has enhanced reactivity compared to phenanthrene. rsc.org The 5-position is the most activated site for electrophilic attack. rsc.org This inherent reactivity suggests that direct bromination would preferentially occur at this position. However, achieving selective dibromination at the 5- and 8-positions would be challenging without directing groups, as the introduction of the first bromine atom deactivates the ring system and may direct subsequent substitutions to other positions.
The regioselectivity of electrophilic bromination is strongly controlled by any existing substituents on the rings. nih.govnih.gov Methoxy and hydroxyl groups, for example, are powerful ortho-para directors and their influence can override the inherent reactivity of the parent PAH skeleton. nih.govnih.gov
Table 1: Relative Reactivity of Benzo[c]phenanthrene Positions to Electrophilic Attack Data derived from protiodetritiation experiments, providing partial rate factors relative to a standard.
| Position on Benzo[c]phenanthrene | Partial Rate Factor | Relative Reactivity |
| 5 | 8680 | Highest |
| 6 | 2465 | High |
| 4 | 2050 | High |
| 1 | 1580 | Moderate |
| 2 | 1200 | Moderate |
| 3 | 422 | Lowest |
| Source: Journal of the Chemical Society, Perkin Transactions 2. rsc.org |
Radical bromination offers an alternative pathway for halogenation. This method typically involves a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide. youtube.com The most common reagent for selective radical bromination is N-bromosuccinimide (NBS). youtube.comyoutube.com
Radical bromination with NBS is highly selective for allylic and benzylic positions—carbons that are adjacent to a double bond or a benzene (B151609) ring, respectively. youtube.comyoutube.com This is because the radical intermediate formed at these positions is stabilized by resonance. While direct radical bromination on the aromatic C-H bonds of benzo[c]phenanthrene is not the standard application of this technique, it is a key reaction in the broader context of halogenating compounds with extensive π-systems. For a substrate with an alkyl group attached to the benzo[c]phenanthrene core, NBS would selectively brominate the benzylic position of that alkyl group. youtube.com
Metal-Catalyzed Cross-Coupling Routes for Core Construction and Halogen Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized the synthesis of complex organic molecules, including functionalized PAHs. arkat-usa.org These methods can be employed to construct the benzo[c]phenanthrene core from smaller, functionalized fragments, with the bromine atoms either pre-installed on the precursors or introduced in a later step.
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide or triflate, is one of the most versatile cross-coupling methods. youtube.comyoutube.com Its advantages include mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable and less toxic than other organometallics. youtube.comorganic-chemistry.org
This reaction is well-suited for synthesizing benzo[c]phenanthrene derivatives. researchgate.net A viable strategy for this compound could involve the coupling of a 1,4-dibromo-2,3-dihalogenated-benzene precursor with a naphthalene-boronic acid derivative, or a similar strategy using appropriately functionalized biphenyl and benzene precursors. The Suzuki reaction has been successfully used to create various modified peptides containing phenylalanine, demonstrating its robustness. nih.govnih.gov
Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction
| Component | Role | Common Examples |
| Organic Halide/Triflate | Electrophile | Aryl bromides, aryl iodides, aryl triflates |
| Organoboron Reagent | Nucleophile | Arylboronic acids, arylboronic esters (e.g., pinacol (B44631) esters) |
| Palladium Catalyst | Active catalytic species | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and activates the catalyst | PPh₃, JohnPhos, SPhos, Buchwald ligands |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Reaction medium | Toluene, Dioxane, THF, DMF, often with water |
| Source: Multiple sources describing the Suzuki-Miyaura reaction. youtube.comyoutube.comnih.gov |
Other prominent cross-coupling reactions, including the Kumada, Negishi, and Stille couplings, also provide powerful strategies for the synthesis of the target compound. Each uses a different type of organometallic nucleophile.
The Kumada coupling was the first palladium or nickel-catalyzed cross-coupling reaction to be developed. organic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide. organic-chemistry.orgwikipedia.org While highly effective, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups. organic-chemistry.org A synthesis of 3-alkyl-trifluoromethylbenzenes has been achieved using a Ni-catalyzed Kumada coupling. researchgate.net
The Negishi coupling employs an organozinc reagent. nih.gov Organozinc compounds are generally more tolerant of functional groups than Grignard reagents but are more reactive than organoboron compounds. The reaction is known for its compatibility with a wide range of functional groups and has been used in the synthesis of complex structures, including BN isosteres of naphthalene. nih.gov
The Stille reaction uses an organotin (organostannane) compound as the nucleophilic partner. organic-chemistry.orgwikipedia.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. orgsyn.orglibretexts.org The reaction has a very broad scope and is highly tolerant of different functional groups. libretexts.org However, a significant drawback is the high toxicity of organotin compounds. organic-chemistry.org
Table 3: Comparison of Kumada, Negishi, and Stille Cross-Coupling Reactions
| Coupling Reaction | Organometallic Nucleophile | Typical Catalyst | Key Advantages | Key Disadvantages |
| Kumada | Organomagnesium (Grignard) | Ni or Pd | High reactivity, uses readily prepared Grignard reagents. organic-chemistry.org | Low functional group tolerance, highly reactive nucleophile. organic-chemistry.org |
| Negishi | Organozinc | Ni or Pd | Good functional group tolerance, high reactivity. nih.gov | Nucleophiles are moisture/air sensitive and often prepared in situ. |
| Stille | Organotin (Stannane) | Pd | Excellent functional group tolerance, air/moisture stable nucleophiles. orgsyn.orglibretexts.org | High toxicity of tin reagents and byproducts. organic-chemistry.org |
| Source: General information from multiple sources on cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govwikipedia.orgorgsyn.orglibretexts.org |
Photochemical Synthesis Approaches for Benzo[c]phenanthrene Scaffolds
Photochemical reactions offer a unique and powerful alternative for the synthesis of benzo[c]phenanthrene and its derivatives. acs.orgresearchgate.net One of the most classic and effective photochemical methods for forming the phenanthrene core is the photocyclization of stilbene (B7821643) and its analogues. acs.org This reaction, often referred to as the Mallory photocyclization, involves the intramolecular cyclization of a cis-stilbene (B147466) isomer upon irradiation with ultraviolet (UV) light, followed by an oxidation step to yield the aromatic phenanthrene system.
For the synthesis of this compound, a precursor such as a dibrominated 1,2-diaryl-ethene derivative would be required. The bromine atoms would need to be positioned on the appropriate aromatic rings to yield the desired substitution pattern in the final product. The photochemical step would induce the formation of a dihydrophenanthrene intermediate, which is then aromatized, often by the presence of an oxidizing agent like iodine or air, to give the stable benzo[c]phenanthrene core. researchgate.net The efficiency of the photocyclization can be influenced by the solvent, the wavelength of light used, and the presence of additives.
| Reaction Type | Precursor | Light Source | Oxidizing Agent | Key Transformation |
| Mallory Photocyclization | Substituted Stilbene | High-pressure mercury lamp | Iodine, Air (O₂) | Intramolecular C-C bond formation and aromatization |
| Oxidative Photocyclization | Diaryl Olefin | UV light (various wavelengths) | Often inherent in the reaction conditions or added | Cyclization and subsequent oxidation to the aromatic system |
This table presents representative data for photochemical synthesis approaches and does not reflect a specific synthesis of this compound.
Green Chemistry Aspects and Sustainable Synthesis Routes
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like polycyclic aromatic hydrocarbons to minimize environmental impact. nih.gov The pursuit of sustainable synthetic routes for compounds such as this compound focuses on several key areas.
One major aspect is the improvement of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the palladium-catalyzed methods described, are inherently more atom-economical than stoichiometric reactions. The development of highly efficient catalysts that can be used in low loadings and potentially recycled is a key goal.
Another focus is the use of less hazardous chemical substances. This includes the selection of greener solvents to replace traditional volatile organic compounds (VOCs). For instance, photochemical reactions can sometimes be performed in more environmentally benign solvents. Furthermore, exploring reaction pathways that avoid the use of highly toxic reagents and minimize the generation of hazardous waste is crucial.
The concept of designing for energy efficiency is also central to green synthesis. Photochemical reactions, while requiring energy input in the form of light, can often be conducted at ambient temperature, reducing the energy demands associated with heating reactions. soton.ac.uk The development of flow chemistry processes for both photochemical and palladium-catalyzed reactions can offer improved energy efficiency, better process control, and enhanced safety. soton.ac.uk
While specific green synthesis routes for this compound are not extensively documented, the application of these general principles to its synthesis is a critical area for future research. This includes exploring biocatalytic methods, the use of renewable starting materials, and the design of synthetic pathways with a reduced environmental footprint.
Chemical Transformations and Derivatization Strategies of 5,8 Dibromobenzo C Phenanthrene
Selective Functionalization at Bromine Centers
The two bromine atoms serve as versatile handles for introducing a wide range of substituents, enabling the synthesis of novel materials with tailored electronic and photophysical properties.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. While specific examples utilizing 5,8-Dibromobenzo[c]phenanthrene are not readily found in the surveyed literature, the general applicability of these reactions to di-brominated PAHs suggests that it can serve as a precursor to 5,8-diaryl- or 5,8-diheteroarylbenzo[c]phenanthrenes.
In a typical Suzuki coupling, the dibromo compound would be reacted with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligands and reaction conditions would be crucial to achieve high yields and selectivity.
Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound
| Aryl/Heteroaryl Boronic Acid | Potential Product | Catalyst System (Example) |
| Phenylboronic acid | 5,8-Diphenylbenzo[c]phenanthrene | Pd(PPh₃)₄, Na₂CO₃ |
| 2-Thienylboronic acid | 5,8-Di(thiophen-2-yl)benzo[c]phenanthrene | Pd(dppf)Cl₂, K₂CO₃ |
| 3-Pyridylboronic acid | 5,8-Di(pyridin-3-yl)benzo[c]phenanthrene | Pd₂(dba)₃, SPhos, K₃PO₄ |
Note: This table represents potential reactions based on general knowledge of Suzuki couplings and has not been confirmed by specific literature for this compound.
The Buchwald-Hartwig amination is a widely used method for the formation of carbon-nitrogen bonds. organic-chemistry.org This palladium-catalyzed reaction allows for the coupling of aryl halides with a broad range of amines, including primary and secondary amines, as well as amides. Although no specific studies on the Buchwald-Hartwig amination of this compound were identified, it is a highly probable transformation. The reaction would yield 5,8-diamino- or 5,8-diamidobenzo[c]phenanthrene derivatives, which could have interesting electronic properties and applications in materials science.
Table 2: Potential Buchwald-Hartwig Amination of this compound
| Amine/Amide | Potential Product | Catalyst System (Example) |
| Aniline | N⁵,N⁸-Diphenylbenzo[c]phenanthrene-5,8-diamine | Pd(OAc)₂, XPhos, NaOt-Bu |
| Morpholine | 5,8-Dimorpholinobenzo[c]phenanthrene | Pd₂(dba)₃, RuPhos, K₃PO₄ |
| Benzamide | N,N'-(Benzo[c]phenanthrene-5,8-diyl)dibenzamide | Pd(OAc)₂, BrettPhos, Cs₂CO₃ |
Note: This table represents potential reactions based on general knowledge of Buchwald-Hartwig amination and has not been confirmed by specific literature for this compound.
The introduction of alkyl and alkenyl groups at the 5- and 8-positions can be achieved through various cross-coupling reactions. For instance, Negishi coupling with organozinc reagents or Kumada coupling with Grignard reagents are established methods for alkylation. Alkenylation can be accomplished via the Heck reaction, which couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. These modifications can influence the solubility and solid-state packing of the resulting molecules. However, specific literature detailing these transformations for this compound is not available.
Core Functionalization and Annulation
Beyond simple substitution at the bromine centers, the dibromo derivative can be used to construct larger, more complex polycyclic aromatic systems.
While no direct examples of ring-forming reactions starting from this compound have been reported, related strategies on other PAHs suggest potential pathways. For instance, a double Sonogashira coupling with a di-alkyne, followed by an intramolecular cyclization, could lead to the formation of an extended π-system. Another approach could involve a double Suzuki coupling with a suitably functionalized di-boronic acid to facilitate subsequent ring-closing reactions. These strategies are key in the synthesis of nanographenes and other large PAHs.
The introduction of heteroatoms into the polycyclic framework can significantly alter the electronic properties of the molecule. A notable example is the synthesis of 5,8-diazabenzo[c]phenanthrenes. Although not starting from the dibromo derivative, a versatile double Friedlander reaction between an appropriately substituted 2,2'-diaminobenzophenone (B1585174) and β-diketones has been reported to produce these nitrogen-containing analogues. nih.gov This highlights a synthetic strategy for incorporating nitrogen atoms into a benzo[c]phenanthrene-like core.
Furthermore, it is conceivable that this compound could be converted to a dithieno-annulated derivative. For example, reaction with a sulfur source under appropriate conditions could potentially lead to the formation of dithieno[3,2-a:2',3'-j]benzo[c]phenanthrene, a sulfur-containing extended PAH. Such reactions often proceed via palladium-catalyzed C-S bond formation.
Synthesis of Higher-Order Macrocycles and Helical Systems
The derivatization of this compound has been successfully employed to create large, strained macrocyclic compounds that also exhibit helical properties. The primary strategy involves a transition-metal-mediated homocoupling reaction, which stitches multiple monomer units together in a single, transformative step.
Detailed research has demonstrated that a one-pot macrocyclization of this compound can be achieved using a Nickel-mediated Yamamoto-type coupling. acs.org This reaction facilitates the formation of carbon-carbon bonds between the monomer units at the positions of the bromine atoms, leading to the assembly of large cyclic structures. This specific coupling reaction has proven effective in producing a diversity of cycloarylenes. acs.org
Through this method, two dominant and highly strained products have been isolated and characterized: researchgate.netCyclo researchgate.nethelicenylene and mpg.deCyclo researchgate.nethelicenylene. acs.org The former consists of four benzo[c]phenanthrene (B127203) units linked into a macrocycle, while the latter is composed of five. The inherent twist of the benzo[c]phenanthrene core imparts a helical nature to the constituent panels within the larger macrocyclic structure. acs.org
The synthesis yielded the more strained researchgate.netCyclo researchgate.nethelicenylene at 7% and the mpg.deCyclo researchgate.nethelicenylene at 9%. acs.org The successful formation of these complex molecules underscores the utility of this compound as a key precursor for advanced molecular architectures.
Table 1: Research Findings on the Synthesis of Macrocyclic and Helical Systems
| Starting Material | Reaction Type | Products | Yield (%) |
|---|---|---|---|
| This compound | Nickel-mediated Yamamoto Coupling | researchgate.netCyclo researchgate.nethelicenylene | 7% acs.org |
| mpg.deCyclo researchgate.nethelicenylene | 9% acs.org |
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5,8-Dibromobenzo[c]phenanthrene and its analogs. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for unambiguous structural assignment. researchgate.netrsc.orgacademie-sciences.fr
In the ¹H NMR spectrum of a benzo[c]phenanthrene (B127203) derivative, protons in different regions of the aromatic core exhibit distinct chemical shifts (δ) due to variations in electron density and anisotropic effects from the fused ring system. Protons in the sterically crowded "fjord" region (e.g., at C1 and C12 in the parent structure) are typically deshielded and appear at a higher frequency (downfield) compared to other aromatic protons. chemicalbook.com The introduction of bromine atoms at the C5 and C8 positions significantly influences the electronic structure and, consequently, the chemical shifts of the remaining protons. The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) are used to establish the connectivity between adjacent protons. rsc.org
| Atom Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.6 - 9.2 | Protons in the "fjord" region (C1, C12) are typically the most downfield (e.g., δ > 9.1 ppm). chemicalbook.com |
| ¹³C (Aromatic) | 120 - 135 | Quaternary carbons and carbons bonded to heteroatoms will have distinct shifts. rsc.orgrsc.org |
| ¹³C (C-Br) | ~120 | Expected shift for carbons directly attached to bromine in an aromatic system. |
Single-Crystal X-ray Diffraction for Solid-State Architecture and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For benzo[c]phenanthrene and its derivatives, X-ray diffraction reveals critical information about the molecule's planarity and any distortions caused by steric strain or substitution. rsc.orgacs.orguzh.ch
The parent benzo[c]phenanthrene molecule is non-planar, adopting a helical twist to alleviate the steric hindrance between the hydrogen atoms in the fjord region. bris.ac.uk The introduction of bulky bromine atoms at the C5 and C8 positions is expected to influence this helical distortion. X-ray analysis of crystalline this compound would precisely quantify this effect.
Furthermore, the crystal structure analysis illuminates the intermolecular interactions that govern the solid-state packing architecture. For PAHs, π-π stacking interactions are a dominant organizing force, where the electron-rich aromatic systems of adjacent molecules align. rsc.org The specific geometry of these stacks (e.g., face-to-face, offset) and the intermolecular distances are key parameters obtained from diffraction studies. These packing motifs are crucial in determining the material's bulk properties. In a study of a π-extended phenanthrene-fused aza scispace.comhelicenium, X-ray analysis revealed a helical conformation with perfect overlapping of the terminal benzene (B151609) rings. rsc.org
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n acs.org |
| a (Å) | 10.208 |
| b (Å) | 10.382 |
| c (Å) | 11.473 |
| β (°) | 103.817 |
| Volume (ų) | 1180.9 |
Advanced Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight and probing the structural integrity of this compound. researchgate.netacademie-sciences.frresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy (typically to within a few parts per million), allowing for the unequivocal confirmation of the compound's elemental formula, C₁₈H₁₀Br₂. rsc.org
A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a distinctive triplet of peaks for the molecular ion [M]⁺:
An [M]⁺ peak (containing two ⁷⁹Br atoms).
An [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom).
An [M+4]⁺ peak (containing two ⁸¹Br atoms).
The relative intensity ratio of these peaks is approximately 1:2:1, which serves as a clear signature for the presence of two bromine atoms in the molecule. youtube.com
Electron impact (EI) ionization, a common technique in MS, can cause the molecular ion to fragment. For PAHs, a characteristic fragmentation pathway is the sequential loss of acetylene (B1199291) (C₂H₂) units. nih.govca.gov Analysis of these fragmentation patterns provides additional structural confirmation.
| Ion | Isotopic Composition | Calculated m/z | Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₁₈H₁₀(⁷⁹Br)₂ | 383.9150 | ~100% |
| [M+2]⁺ | C₁₈H₁₀(⁷⁹Br)(⁸¹Br) | 385.9130 | ~197% |
| [M+4]⁺ | C₁₈H₁₀(⁸¹Br)₂ | 387.9109 | ~97% |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment in Derived Systems
While this compound itself is an achiral molecule, the benzo[c]phenanthrene framework is a key component of many chiral molecules, most notably helicenes. researchgate.netrsc.org Helicenes are ortho-fused PAHs that adopt a helical, screw-shaped structure due to steric hindrance. This helical geometry makes them inherently chiral, existing as a pair of non-superimposable mirror images known as (P)- for a right-handed helix and (M)- for a left-handed helix.
Circular Dichroism (CD) spectroscopy is the primary technique used to study these chiral systems. It measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra with positive or negative peaks (Cotton effects) that are a unique fingerprint of their three-dimensional structure. rsc.orgrsc.org For helicene derivatives based on the benzo[c]phenanthrene core, the CD spectrum provides a powerful tool to:
Determine Absolute Configuration: The sign of the Cotton effects in the CD spectrum can be correlated with the helicity of the molecule. For example, it has been established for rsc.org-helicene (dibenzo[c,g]phenanthrene) that the (+)-isomer possesses a right-handed helical configuration. rsc.org
Assess Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Study Conformational Changes: Changes in the CD spectrum can indicate conformational shifts in the helical structure in response to environmental factors like solvent or temperature.
The enantiomers of a helicene show mirror-image CD spectra, a phenomenon that is crucial for their characterization after chiral separation. nih.gov
| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Associated Transition |
|---|---|---|---|
| (P)-enantiomer | ~320 | Positive | π → π* transitions of the aromatic system acs.org |
| ~290 | Positive | ||
| (M)-enantiomer | ~320 | Negative | Mirror-image spectrum to the (P)-enantiomer nih.gov |
| ~290 | Negative |
Time-Resolved Spectroscopy for Excited State Dynamics Studies
Time-resolved spectroscopy encompasses a suite of techniques used to investigate the fate of a molecule after it absorbs light and is promoted to an electronic excited state. For PAHs like this compound, these methods are crucial for understanding their photophysical properties, such as fluorescence and phosphorescence. acs.orgnih.gov
Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). From here, several processes can occur on timescales ranging from femtoseconds to microseconds:
Fluorescence: The molecule can relax back to the ground state by emitting a photon. The lifetime of this fluorescence is a key parameter.
Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁). The presence of heavy atoms like bromine in this compound is known to significantly enhance the rate of ISC due to spin-orbit coupling.
Phosphorescence: From the triplet state, the molecule can relax to the ground state by emitting a photon. This process is "spin-forbidden" and thus occurs on a much longer timescale than fluorescence, often observable only at low temperatures. nih.gov
Techniques like time-correlated single-photon counting (TCSPC) and transient absorption spectroscopy are used to measure the lifetimes of these excited states and track the population dynamics between them. unige.ch These studies provide fundamental insights into the electronic properties of the molecule and are essential for evaluating its potential use in applications such as organic light-emitting diodes (OLEDs). ontosight.ai
| Property | Typical Value | Technique |
|---|---|---|
| Fluorescence Lifetime (τ_f) | 1 - 20 ns | Time-Correlated Single-Photon Counting (TCSPC) |
| Phosphorescence Lifetime (τ_p) | > 1 µs | Time-Resolved Phosphorescence Spectroscopy nih.gov |
| Triplet State Absorption (λ_max) | ~520 nm nist.gov | Transient Absorption Spectroscopy |
| Fluorescence Quantum Yield (Φ_f) | 0.05 - 0.25 researchgate.net | Steady-State Fluorometry |
Theoretical and Computational Investigations of 5,8 Dibromobenzo C Phenanthrene and Its Derivatives
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in understanding the electronic properties of molecules like 5,8-Dibromobenzo[c]phenanthrene. These methods provide insights into molecular orbitals, energy gaps, and electron distribution, which are fundamental to the molecule's behavior.
Density Functional Theory (DFT) for Molecular Orbitals and Energy Gaps
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For halogenated PAHs, DFT calculations can elucidate the impact of halogen substitution on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic conductivity and reactivity. researchgate.net
In the case of this compound, the bromine atoms, being electronegative, are expected to lower the energy of both the HOMO and LUMO levels compared to the parent benzo[c]phenanthrene (B127203). This effect is a common observation in halogenated aromatic compounds. nih.gov The extent of this energy level shift depends on the position and nature of the halogen. The lowering of the HOMO-LUMO energy gap generally leads to a red shift in the absorption and emission spectra. nih.gov
Computational studies on related halogenated PAHs, such as 1,4-difluorobenzo[c]phenanthrene, have shown that halogenation can distort the planarity of the aromatic system, which in turn affects the electronic properties. nih.gov Similar distortions would be anticipated for the dibromo-derivative.
Table 1: Predicted Trends in Electronic Properties of this compound based on DFT Calculations on Analogous Compounds
| Property | Expected Trend for this compound | Rationale based on Halogenated PAH Studies |
| HOMO Energy | Lowered compared to benzo[c]phenanthrene | Inductive effect of electronegative bromine atoms. |
| LUMO Energy | Lowered compared to benzo[c]phenanthrene | Inductive effect of electronegative bromine atoms. |
| HOMO-LUMO Gap | Likely reduced compared to benzo[c]phenanthrene | Differential stabilization of HOMO and LUMO. |
| Molecular Geometry | Potential for slight deviation from planarity | Steric hindrance and electronic repulsion from bromine atoms. |
Ab Initio Methods for High-Accuracy Predictions
For more accurate predictions of electronic properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for ground and excited state properties.
Studies on partially reduced benzo[c]phenanthrenes have utilized ab initio methods to analyze their structure and vibrational spectra. These high-level calculations can provide a more detailed understanding of the electron correlation effects, which can be significant in extended π-systems like that of this compound.
Modeling of Photophysical Processes
The interaction of this compound with light is governed by its photophysical properties. Computational modeling plays a crucial role in elucidating the underlying processes of light absorption and emission.
Excited State Calculations and Transition Pathway Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the excited state properties of molecules. researchgate.net For this compound, TD-DFT calculations can predict the energies of the low-lying singlet and triplet excited states and the nature of the electronic transitions between them. The heavy bromine atoms are expected to enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states. This "heavy-atom effect" is a well-known phenomenon that can lead to efficient phosphorescence.
Analysis of the transition pathways can reveal whether the excitations are localized on the benzo[c]phenanthrene core or involve the bromine atoms. This information is crucial for understanding the photostability and photochemical reactivity of the molecule.
Simulation of Absorption and Emission Spectra
By calculating the energies and oscillator strengths of electronic transitions, it is possible to simulate the UV-Vis absorption spectrum of this compound. The simulated spectrum can then be compared with experimental data to validate the computational methodology. Similarly, by geometry optimization of the first excited state, the fluorescence and phosphorescence emission spectra can be simulated.
For halogenated PAHs, the absorption and emission bands are often red-shifted compared to the parent compound. mdpi.com The degree of this shift can be quantified through computational simulations. These simulations can also help in assigning the vibrational fine structure observed in the experimental spectra.
Prediction of Reactivity and Reaction Mechanisms
The electronic structure of this compound, particularly the distribution of electron density and the energies of the frontier molecular orbitals, dictates its chemical reactivity. Computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to investigate the mechanisms of various reactions.
The bromine atoms in this compound can serve as leaving groups in cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the synthesis of more complex derivatives. nih.govrsc.org Computational modeling can help in understanding the reaction mechanisms and predicting the feasibility of such transformations.
Furthermore, the reactivity of the aromatic core itself can be assessed. The electron-withdrawing nature of the bromine atoms is expected to deactivate the aromatic rings towards electrophilic substitution. Computational tools like the Fukui function and molecular electrostatic potential (MEP) maps can be used to identify the most reactive sites on the molecule. researchgate.net For instance, regions of negative electrostatic potential would be susceptible to electrophilic attack, while regions of positive potential would be prone to nucleophilic attack.
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular forces that govern the self-assembly of molecules into larger, organized structures. While specific MD studies on this compound are not extensively documented in the literature, the principles can be understood by examining research on related PAHs.
The self-assembly of PAHs is driven by a delicate balance of non-covalent interactions, including π-π stacking, van der Waals forces, and, in the case of halogenated compounds, halogen bonding. For molecules like this compound, the bromine atoms introduce the possibility of halogen bonding (C-Br···X, where X can be a halogen or another electronegative atom) and alter the electrostatic potential of the molecule. This, in turn, influences the geometry and strength of π-π stacking interactions.
Computational studies on other halogenated PAHs have demonstrated the significant role of halogen atoms in directing crystal packing and self-assembly. For instance, theoretical investigations of halogenated phenanthrene (B1679779) derivatives have shown that halogenation can modify the intermolecular forces. consensus.app Non-Covalent Interaction (NCI) analysis, a computational method used to visualize and characterize weak interactions, can reveal the complexities of these forces in halogenated systems. consensus.app
In a hypothetical MD simulation of this compound, one would expect to observe the interplay between the π-systems of the phenanthrene core and the influence of the bromine substituents. The simulations could predict the most stable packing arrangements, whether they be herringbone, slipped-stack, or other motifs, and quantify the energetic contributions of the different types of intermolecular interactions. Research on the self-assembly of small PAHs like chrysene (B1668918) on surfaces has utilized energy minimization and molecular dynamics to understand the forces driving monolayer formation, providing a framework for how such studies could be approached for this compound. nih.gov
The strength of these intermolecular interactions can be computationally estimated. For example, studies on halogenated benzopyrans have quantified the energies of various hydrogen and halogen bonds, finding that stronger, more stabilizing interactions tend to occur at shorter distances. mdpi.com Such computational approaches could be applied to this compound to predict its self-assembly behavior.
Aromaticity Analysis and Topological Features
Aromaticity is a fundamental concept in chemistry that describes the delocalization of π-electrons in a cyclic molecule, leading to enhanced stability. The introduction of substituents can modulate the aromaticity of the individual rings within a PAH. For benzo[c]phenanthrene, which is a non-planar PAH, the aromaticity is already a complex topic. wikipedia.org The addition of two bromine atoms at the 5 and 8 positions would further influence the electronic structure.
Computational methods are essential for quantifying the aromaticity of such complex molecules. One common method is the calculation of Nucleus-Independent Chemical Shifts (NICS), which provides a measure of the magnetic shielding at the center of a ring, with more negative values indicating stronger aromaticity. Studies on substituted benzo[c]phenanthrenes have employed such methods to assess the relative aromaticities of different rings within the molecule.
The bromination of PAHs is a topic of interest, and computational studies have shed light on the mechanisms and electronic consequences. nih.gov For instance, research on the bromination of benzo[c]phenanthrene analogues has shown that the regioselectivity of the reaction is strongly controlled by the electronic effects of existing substituents. nih.gov This work also elucidated the charge delocalization pathways in the resulting carbocation intermediates, providing insight into how substituents affect the electronic landscape of the benzo[c]phenanthrene core. nih.gov
A computational study on halogenated phenanthrene derivatives revealed that halogenation affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). consensus.app Specifically, bromination was found to decrease the HOMO-LUMO gap and increase the electronegativity of the molecule. consensus.app These changes in the frontier molecular orbitals are indicative of altered aromaticity and reactivity.
Below is a table summarizing the calculated changes in electronic properties upon halogenation of phenanthrene, which can serve as an illustrative model for the expected effects on the benzo[c]phenanthrene system.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (eV) |
| Phenanthrene | -5.9271 | -1.3471 | 4.5800 | 3.6371 |
| Phenanthrene-F | -5.9271 | -1.3571 | 4.5700 | 3.6421 |
| Phenanthrene-Cl | -5.9371 | -1.3635 | 4.5736 | 3.6503 |
| Phenanthrene-Br | -6.0911 | -1.6239 | 4.4672 | 3.8575 |
This data is for halogenated phenanthrene and is intended to be illustrative of the potential effects of halogenation on a related PAH system. consensus.app
The topological features of this compound are also of interest. The parent benzo[c]phenanthrene is the simplest example of a helicene, possessing a twisted structure. nih.gov The introduction of bulky bromine atoms in the "fjord" region could potentially enhance this helical twist, leading to interesting chiroptical properties. Computational chemistry allows for the precise calculation of these geometric parameters, such as the dihedral angle between the terminal benzene (B151609) rings.
Applications in Advanced Materials Science and Device Research
Organic Light-Emitting Diodes (OLEDs) Research
The versatility of 5,8-Dibromobenzo[c]phenanthrene allows it to serve as a precursor for various components within an OLED stack, including host materials, emitters, and charge transport layers.
In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in dispersing the guest emitter molecules, facilitating charge transport, and ensuring efficient energy transfer to the phosphorescent dopant. Materials derived from phenanthrene (B1679779) are of interest for this purpose. rsc.org Bipolar host materials, which can transport both electrons and holes, are particularly sought after to achieve balanced charge injection and create a wide recombination zone within the emissive layer, leading to high efficiency and reduced efficiency roll-off at high brightness. rsc.org
By using this compound as a starting scaffold, chemists can synthesize advanced host materials. The dibromo functionality allows for the introduction of both electron-donating (e.g., carbazole) and electron-withdrawing (e.g., triazine) moieties onto the same molecular framework. rsc.org This creates a bipolar structure, essential for high-performance devices. For instance, new organic small molecules composed of phenanthrene and carbazole (B46965) have been synthesized via Suzuki coupling reactions for use as host materials in green and red PhOLEDs. rsc.org These materials have demonstrated high thermal stability and led to devices with low efficiency roll-off, achieving high external quantum efficiencies (EQE). rsc.org
Table 1: Performance of OLEDs Using Phenanthrene-Derivative Host Materials
| Host Material | Emitter (Guest) | Emission Color | Max. External Quantum Efficiency (EQE) |
| PBBM | Iridium Complex | Green | 14.3% rsc.org |
| PBBM | Iridium Complex | Red | 18.2% rsc.org |
| DPTPCz | FIrpic | Blue | 14.4% rsc.org |
| DPTPCz | Ir(ppy)₃ | Green | 21.2% rsc.org |
The core structure of this compound can be incorporated into the backbone of emissive polymers or serve as the central unit of a thermally activated delayed fluorescence (TADF) or phosphorescent emitter. The extended π-conjugation of the benzo[c]phenanthrene (B127203) core provides intrinsic luminescence, which can be finely tuned.
By reacting this compound with different arylboronic acids or other organometallic reagents, the emission color can be systematically altered. google.com Attaching electron-donating groups typically results in a red-shift (longer wavelength emission), while incorporating electron-withdrawing groups can lead to a blue-shift (shorter wavelength emission). This strategy allows for the design of emitters that span the visible spectrum, from blue to red. Patents have described the creation of benzo[c]phenanthrene derivatives with specific donor-acceptor structures precisely for their application as electroluminescent materials. google.com
Efficient charge injection and transport are paramount for the performance of any OLED. researchgate.net The layers responsible for this are the Hole Transport Layer (HTL) and the Electron Transport Layer (ETL). The engineering of these layers is a key focus of device research. researchgate.net The rigid, planar structure of the benzo[c]phenanthrene core is inherently suitable for charge transport through π-π stacking interactions between adjacent molecules.
Starting with this compound, materials specifically designed for hole or electron transport can be synthesized.
Hole Transport Materials (HTMs): By attaching strong electron-donating groups (like triphenylamine (B166846) or carbazole derivatives) to the benzo[c]phenanthrene core, materials with high-lying HOMO levels can be created, facilitating efficient injection and transport of holes from the anode.
Electron Transport Materials (ETMs): Conversely, by attaching strong electron-withdrawing groups (such as triazine, sulfone, or pyridine (B92270) moieties), materials with low-lying LUMO levels can be developed, promoting the injection and transport of electrons from the cathode. rsc.org
The ability to create both HTMs and ETMs from a single, robust precursor highlights the synthetic utility of this compound in the comprehensive design of OLED device architecture.
Organic Photovoltaics (OPVs) and Solar Cell Research
In the realm of OPVs, the primary goal is to create materials that absorb a broad range of the solar spectrum and efficiently convert photons into electrical current.
The most successful strategy for creating low band-gap organic materials for solar cells is the donor-acceptor (D-A) approach. researchgate.net This involves covalently linking an electron-rich donor unit with an electron-poor acceptor unit. This intramolecular charge transfer interaction lowers the HOMO-LUMO gap, enabling the material to absorb lower-energy photons.
This compound is an ideal starting point for synthesizing such D-A materials. The benzo[c]phenanthrene core can act as a large, electron-rich donor backbone. The two bromine sites allow for the attachment of strong electron-acceptor groups via cross-coupling chemistry. This results in a D-A-D type molecular architecture, which can effectively broaden the absorption spectrum and improve charge generation. Patents have been filed for benzo[c]phenanthrene derivatives with precisely this type of donor-acceptor structure, indicating their potential in electronic devices like solar cells. google.com
The active layer in an OPV is typically a bulk heterojunction (BHJ) blend of a donor material and an acceptor material (like a fullerene derivative or a non-fullerene acceptor). The performance of the solar cell is highly dependent on the properties of this layer, including its thickness, morphology, and the energy level alignment at its interfaces with the charge transport layers. mdpi.commdpi.com
Table 2: Key Performance Parameters for OPV Devices
| Parameter | Symbol | Description |
| Power Conversion Efficiency | PCE | The overall efficiency of converting sunlight into electricity. |
| Open-Circuit Voltage | VOC | The maximum voltage from the solar cell at zero current. |
| Short-Circuit Current Density | JSC | The maximum current density from the solar cell at zero voltage. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve, indicating extraction efficiency. |
Applications in Organic Field-Effect Transistors (OFETs) Research
The development of novel organic semiconductors is a cornerstone of next-generation electronics, promising flexible, lightweight, and low-cost devices. Within this context, phenanthrene-based molecules have been recognized for their potential as active materials in Organic Field-Effect Transistors (OFETs). rsc.org The introduction of bromine atoms to the benzo[c]phenanthrene framework, as in this compound, is a key strategy in the molecular engineering of high-performance organic semiconductors.
Semiconductor Material Development
The performance of an OFET is intrinsically linked to the properties of the organic semiconductor used. The benzo[c]phenanthrene core provides a rigid, π-conjugated system that is essential for charge transport. The bromine substituents in this compound serve multiple purposes in the development of semiconductor materials. They can modify the electronic properties of the molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport.
Furthermore, the presence of heavy bromine atoms can enhance intersystem crossing, a property that is of interest in the development of phosphorescent materials for organic light-emitting diodes (OLEDs), a related field to OFETs. While the primary focus for OFETs is on charge transport, the synthesis of derivatives of this compound could lead to multifunctional materials with both interesting charge transport and photophysical properties. The synthesis of related aza-derivatives, such as 5,8-diazabenzo[c]phenanthrenes, highlights the versatility of the benzo[c]phenanthrene scaffold in creating novel electronic materials. nih.gov
Charge Carrier Mobility Enhancement
Charge carrier mobility is a critical parameter for the performance of OFETs, determining the switching speed and current-carrying capacity of the device. The introduction of bromine atoms can influence charge carrier mobility through several mechanisms. The electron-withdrawing nature of bromine can impact the molecular packing in the solid state, which in turn affects the intermolecular electronic coupling and, consequently, the ease with which charge carriers can hop between adjacent molecules.
While specific experimental data on the charge carrier mobility of this compound are not extensively reported in the literature, studies on other halogenated polycyclic aromatic hydrocarbons suggest that such substitutions can lead to enhanced performance. Theoretical studies on phenanthrene derivatives have shown that the nature and position of substituents can significantly impact charge transport properties. spast.org The bromine atoms in this compound are expected to promote specific intermolecular interactions, such as halogen bonding and enhanced π-π stacking, which can lead to more ordered molecular packing and improved charge transport pathways.
| Parameter | Value | Significance in OFETs |
| Charge Carrier Mobility (µ) | Data not available | High mobility is crucial for fast switching and high drive current. |
| ON/OFF Ratio | Data not available | A high ratio is essential for low power consumption and clear signal discrimination. |
| Threshold Voltage (Vth) | Data not available | A low threshold voltage is desirable for low-power operation. |
Supramolecular Assemblies and Crystal Engineering for Functional Materials
The arrangement of molecules in the solid state is paramount in determining the bulk properties of a material. Crystal engineering, which focuses on the design and control of crystal structures, is a powerful tool for developing functional materials from molecular building blocks like this compound. The non-covalent interactions involving this molecule are key to its potential in creating highly ordered supramolecular assemblies.
π-π Stacking Interactions in Solid-State Materials
The extended aromatic system of the benzo[c]phenanthrene core makes it highly susceptible to π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are a primary driving force for the self-assembly of polycyclic aromatic hydrocarbons into ordered structures. In the solid state, these interactions can create pathways for efficient charge transport, which is beneficial for applications in electronics.
The bromine atoms in this compound can influence the geometry and strength of these π-π stacking interactions. They can induce a slipped-stacking arrangement, which can be more favorable for charge transport than a face-to-face stacking. While the precise crystal structure of this compound is not detailed in the available literature, related phenanthrene co-crystals have been shown to exhibit significant π-π stacking. researchgate.net
Halogen Bonding and Other Non-Covalent Interactions
A key feature of this compound is its ability to participate in halogen bonding. This is a highly directional, non-covalent interaction between the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the case of this compound, the bromine atoms can act as halogen bond donors, interacting with other bromine atoms, the π-system of a neighboring molecule, or other Lewis basic sites.
These halogen bonds can serve as a powerful tool in crystal engineering to guide the assembly of molecules into specific architectures, such as one-dimensional chains or two-dimensional sheets. The directionality and strength of halogen bonds are comparable to those of hydrogen bonds, making them a reliable interaction for designing functional materials. Studies on other halogenated organic molecules have demonstrated the importance of halogen bonding in controlling solid-state packing. nih.gov
| Interaction Type | Potential Role in this compound Assemblies |
| π-π Stacking | Primary driving force for self-assembly, creating charge transport pathways. |
| Halogen Bonding (Br···Br or Br···π) | Directs molecular packing, enhances structural dimensionality and stability. |
| Van der Waals Forces | Contribute to the overall cohesion and stability of the crystal lattice. |
| C-H···π Interactions | Further stabilize the supramolecular architecture. |
Table 2: Potential Non-Covalent Interactions in Solid-State this compound. This table outlines the expected intermolecular forces based on the molecular structure, though specific experimental confirmation for this compound is pending in the reviewed literature.
Host-Guest Chemistry and Recognition Systems
The defined structure and electronic properties of this compound make it a potential component in host-guest chemistry. While the molecule itself may not form a cavity, it can act as a guest within a larger host molecule or participate in the formation of a host-guest complex through its non-covalent interactions. For instance, the bromine atoms could serve as recognition sites for a macrocyclic host, or the planar aromatic surface could bind to a complementary molecular surface.
The principles of host-guest chemistry are fundamental to the development of molecular sensors, drug delivery systems, and stimuli-responsive materials. Although specific host-guest systems involving this compound have not been reported, the broader field of supramolecular chemistry provides a framework for exploring such possibilities. wikipedia.org The ability to control the assembly of this molecule through non-covalent interactions opens up avenues for creating complex and functional host-guest systems.
Chemical Sensing and Chemodosimeter Research (Indirect applications for analogous compounds)
While direct research into the application of this compound as a chemical sensor or chemodosimeter is not extensively documented in current literature, the fundamental structural components of the molecule—a rigid polycyclic aromatic hydrocarbon (PAH) framework and reactive bromine substituents—are hallmarks of sophisticated chemosensor design. By examining analogous compounds, it is possible to project the potential utility of this compound in this advanced field. The benzo[c]phenanthrene skeleton is a versatile building block for functionalized PAHs, and its inherent photophysical properties make it an excellent candidate for a fluorescent signaling unit. researchgate.net
The core principle of a PAH-based fluorescent chemosensor involves coupling the fluorescent core (the fluorophore) with a specific analyte-recognition site (the receptor). When the receptor interacts with the target analyte, it perturbs the electronic structure of the fluorophore, leading to a detectable change in its fluorescence, such as quenching (turn-off), enhancement (turn-on), or a shift in emission wavelength. bohrium.com The bromine atoms in this compound are particularly significant as they provide reactive sites for synthetic modification, allowing for the attachment of bespoke receptor moieties through established methods like palladium-catalyzed cross-coupling reactions. rsc.orgepa.gov
Research on other benzo[c]phenanthrene derivatives has highlighted their interesting optical properties, such as strong emission in the blue region of the visible spectrum and unusually large Stokes shifts, a desirable characteristic for fluorescent probes that minimizes interference between excitation and emission signals. researchgate.net Furthermore, heterocyclic analogues like benzo[c]xanthene dyes have been successfully developed as pH sensors that exhibit dual emission, allowing for ratiometric pH measurements. nih.gov These examples underscore the suitability of the core tetracyclic structure for sensing applications.
The design principles for chemosensors based on analogous PAH structures are summarized in the table below.
Table 1: Design Principles of Chemosensors Based on Analogous Polycyclic Aromatic Compounds
| Structural Motif | Role in Sensing | Example Mechanism | Potential Analyte Class |
|---|---|---|---|
| Polycyclic Aromatic Core (e.g., Benzo[c]phenanthrene) | Fluorophore / Signaling Unit | Provides a stable, inherent fluorescence signal that is sensitive to electronic perturbations upon analyte binding. | Metal Ions, Anions, Neutral Molecules |
| Bromo-Substituents | Synthetic Handle | Act as sites for introducing analyte-specific receptor groups via cross-coupling reactions (e.g., Suzuki, Sonogashira). | Varies based on attached receptor |
| Attached Receptor (e.g., Schiff base, crown ether) | Recognition Unit | Selectively binds to the target analyte through non-covalent or covalent interactions. | Specific ions or molecules |
The versatility of this approach is demonstrated by the wide range of chemosensors developed from various PAH cores for detecting environmentally and biologically significant species.
Table 2: Examples of Fluorescent Chemosensors with Analogous Polycyclic Aromatic Cores
| Sensor Core (Analogue) | Analyte Detected | Observed Signal | Reference |
|---|---|---|---|
| Naphthalene (B1677914) Schiff base | Zinc (II) ions (Zn²⁺) | "Turn-on" fluorescence | bohrium.com |
| Anthracene derivative | Aluminum (III) ions (Al³⁺) | Fluorescence enhancement | bohrium.com |
| Benzo[c]xanthene dye | Protons (H⁺) / pH | Ratiometric dual emission | nih.gov |
Challenges and Future Directions in Research on 5,8 Dibromobenzo C Phenanthrene
Development of More Efficient and Scalable Synthetic Pathways
A significant hurdle in the widespread investigation and application of 5,8-dibromobenzo[c]phenanthrene is the lack of well-established, high-yield, and scalable synthetic routes. While the parent benzo[c]phenanthrene (B127203) can be synthesized, methods for its specific dibromination at the 5 and 8 positions are not widely reported. Future research must focus on developing robust synthetic methodologies.
Potential strategies could involve the adaptation of known reactions for polycyclic aromatic hydrocarbons. For instance, a generic approach for the regiospecific synthesis of halogenated polycyclic aromatics through palladium-catalyzed cross-coupling reactions of readily available (ortho-allylaryl)trichloroacetates has been proposed and could be tailored for this specific target. researchgate.net Another avenue to explore is the direct electrophilic bromination of the benzo[c]phenanthrene core. Computational studies have shown that electrophilic attack on the parent skeleton preferentially occurs at the C-5 position, which could be a starting point for a directed, multi-step bromination strategy. nih.gov Furthermore, photochemical cyclization methods, which have been successfully employed for the synthesis of fluorinated benzo[c]phenanthrene analogues, might also be adapted. acs.org The development of a one-pot or flow-chemistry-based synthesis would be a major breakthrough, enabling the production of gram-scale quantities necessary for comprehensive materials science studies.
Exploration of Novel Functionalization and Derivatization Routes
The two bromine atoms in this compound are key to its potential as a versatile building block. These sites are ripe for a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of functional groups, each imparting specific properties to the benzo[c]phenanthrene core.
For example, coupling with arylboronic acids (Suzuki reaction) could extend the π-conjugated system, leading to materials with tailored absorption and emission characteristics suitable for organic light-emitting diodes (OLEDs). The introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels, a critical aspect in the design of organic semiconductors. researchgate.netnih.gov Research into the nucleophilic substitution on aza-analogs of benzo[c]phenanthrene suggests that similar transformations might be possible on the dibromo-derivative under specific conditions. nih.gov The synthesis of chloro-substituted BN-benzo[c]phenanthrenes and their subsequent use in palladium-catalyzed reactions further underscores the potential of halogenated helicenes as platforms for creating diverse derivatives. rsc.org Future work should systematically explore these derivatization pathways to build a library of 5,8-disubstituted benzo[c]phenanthrenes and map their structure-property relationships.
Integration into Hybrid Organic-Inorganic Materials Systems
Hybrid organic-inorganic materials combine the desirable properties of both components, such as the processability and electronic tunability of organic molecules with the stability and conductivity of inorganic materials. The this compound scaffold is an excellent candidate for incorporation into such hybrid systems. The bromine atoms can act as anchoring points to bind to inorganic nanostructures like quantum dots, nanoparticles, or metal-organic frameworks (MOFs).
For instance, the bromine atoms could be converted to other functional groups, such as carboxylic acids or phosphonates, which can then coordinate to metal oxide surfaces. This would allow for the creation of hybrid materials where the helical benzo[c]phenanthrene unit can influence the electronic properties at the organic-inorganic interface. Such materials could find applications in sensing, catalysis, and photovoltaics. The study of benzo[c]cinnoline, a nitrogen-containing analogue, as a building block for supramolecular stacks through hydrogen bonding and π-π stacking, provides a blueprint for how benzo[c]phenanthrene derivatives could be used in the self-assembly of complex hybrid architectures. mdpi.com
Advanced Computational Tools for Predictive Material Design
Given the synthetic challenges, in silico design and screening of potential this compound derivatives are invaluable. Advanced computational tools, particularly Density Functional Theory (DFT), can provide deep insights into the geometric and electronic properties of these molecules before embarking on complex syntheses.
Computational studies on substituted benzo[c]phenanthrenes have successfully predicted properties such as charge delocalization in carbocation intermediates, NMR chemical shifts, and the degree of aromaticity using techniques like Nucleus-Independent Chemical Shift (NICS) calculations. nih.govacs.org These methods can be applied to a virtual library of 5,8-disubstituted derivatives to predict their HOMO/LUMO energy levels, optical band gaps, and charge transport properties. researchgate.netresearchgate.net Furthermore, machine learning-based Quantitative Structure-Property Relationship (QSPR) models, which have been developed for other polycyclic aromatic hydrocarbons, could be trained to rapidly predict the electronic properties of new benzo[c]phenanthrene derivatives, thereby accelerating the discovery of promising candidates for specific applications. nih.govnih.gov
Understanding Structure-Property-Performance Relationships in Devices
A critical area of future research is to establish clear links between the molecular structure of this compound derivatives and their performance in electronic devices. The inherent helical twist in the benzo[c]phenanthrene skeleton can influence intermolecular packing in the solid state, which in turn affects charge mobility. The nature of the substituents at the 5 and 8 positions will also play a crucial role.
For example, introducing electron-withdrawing groups like cyano functions can enhance the electron-accepting properties, making the materials suitable for n-type transistors. nih.gov Conversely, electron-donating groups could lead to efficient hole-transporting materials. Studies on other phenanthrene (B1679779) derivatives have shown that the nature and position of functional groups can significantly impact properties like cytotoxicity and optical band gaps, highlighting the sensitivity of the system to structural modifications. researchgate.net A systematic study involving the synthesis of a series of derivatives, their characterization using techniques like cyclic voltammetry and UV-vis/photoluminescence spectroscopy, and their incorporation into prototype devices like OLEDs and organic field-effect transistors (OFETs) is necessary to build a comprehensive understanding of these relationships.
Investigation of Chirality and Chiroptical Properties in Derived Helical Systems
The helical structure of the benzo[c]phenanthrene core makes it inherently chiral. nih.gov This opens up exciting opportunities in the field of chiroptronics, where the interaction of chiral molecules with circularly polarized light is exploited. The synthesis and resolution of enantiomerically pure 5,8-disubstituted benzo[c]phenanthrenes are therefore of paramount importance.
Future research should focus on developing asymmetric synthetic routes to access single enantiomers. The chiroptical properties of these enantiopure compounds, such as their circular dichroism (CD) and circularly polarized luminescence (CPL), should be thoroughly investigated. The development of helical BN-benzo[c]phenanthrenes and larger helical nanographenes has demonstrated that these systems can exhibit strong chiroptical responses. rsc.orgresearchgate.net The relationship between the helical structure and the magnitude of the chiroptical properties can be further elucidated through a combination of experimental measurements and theoretical calculations. rsc.org The spin-filtering properties observed in other chiral organic molecules, known as the chiral-induced spin selectivity (CISS) effect, could also be a fascinating avenue of exploration for benzo[c]phenanthrene-based helical systems, with potential applications in spintronics. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,8-Dibromobenzo[c]phenanthrene, and how is its purity validated?
- Methodological Answer : A common synthetic approach involves halogenation of benzo[c]phenanthrene using bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled conditions. Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) to confirm the molecular weight (386.08 g/mol) and gas chromatography-mass spectrometry (GC-MS) to detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to verify bromine substitution at the 5,8 positions .
Q. How is this compound detected and quantified in environmental samples?
- Methodological Answer : Environmental detection typically employs high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detectors, using a reverse-phase C18 column. Calibration is performed with standardized toluene solutions (e.g., 50 mg/L), as described in environmental analysis protocols. For complex matrices, solid-phase extraction (SPE) is recommended to isolate the compound before analysis .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize biodegradation of this compound in contaminated soils?
- Methodological Answer : RSM, particularly Box-Behnken Design (BBD), is used to model interactions between variables such as pH (6.0–9.0), temperature (20–40°C), initial concentration (50–100 ppm), and incubation time (7–21 days). Statistical software (e.g., Design Expert) analyzes quadratic models to predict optimal degradation conditions. For example, surfactants like Tween 80 enhance bioavailability, while salinity and nutrient levels are critical for microbial activity .
Q. What experimental strategies resolve contradictions in reported degradation rates across studies?
- Methodological Answer : Discrepancies in degradation rates often arise from differences in microbial consortia, soil composition, or experimental conditions. Meta-analyses should normalize data to common parameters (e.g., mg/kg/day) and use ANOVA to assess variable significance. Controlled replicate studies with standardized abiotic controls (e.g., ethanol-spiked sediments) can isolate microbial contributions .
Q. How does the bromine substitution pattern influence the electronic properties of this compound in organic semiconductors?
- Methodological Answer : Bromine at the 5,8 positions alters conjugation and torsion angles in the aromatic system, impacting charge transport. Density functional theory (DFT) calculations predict bandgap modulation, while hyper-Rayleigh scattering and UV-Vis spectroscopy experimentally validate nonlinear optical (NLO) properties. Comparative studies with non-brominated analogs are essential to isolate substitution effects .
Q. What mechanistic insights explain the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer : Cytotoxicity is hypothesized to involve intercalation into DNA or reactive oxygen species (ROS) generation. In vitro assays (e.g., MTT or Annexin V staining) quantify cell viability and apoptosis. Metabolomic profiling (e.g., LC-MS) identifies downstream biomarkers, while molecular docking studies explore interactions with oncogenic targets like topoisomerase II .
Methodological Notes
- Analytical Validation : When using phenanthrene derivatives as internal standards in NMR (e.g., for yield determination), ensure deuterated solvents and calibration with pure reference materials to avoid signal overlap .
- Safety Protocols : Follow strict handling guidelines for brominated PAHs, including fume hood use, personal protective equipment (PPE), and disposal via certified hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
